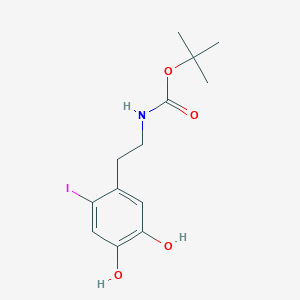

Tert-butyl 4,5-dihydroxy-2-iodophenethylcarbamate

Description

Tert-butyl 4,5-dihydroxy-2-iodophenethylcarbamate is a synthetic organic compound characterized by a tert-butyl carbamate group attached to a phenethyl backbone substituted with hydroxyl groups at positions 4 and 5 and an iodine atom at position 2.

Properties

IUPAC Name |

tert-butyl N-[2-(4,5-dihydroxy-2-iodophenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18INO4/c1-13(2,3)19-12(18)15-5-4-8-6-10(16)11(17)7-9(8)14/h6-7,16-17H,4-5H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWDQSFYHRHXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1I)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for tert-butyl 4,5-dihydroxy-2-iodophenethylcarbamate would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production. The exact industrial methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,5-dihydroxy-2-iodophenethylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The iodine atom can be reduced to a less reactive form.

Substitution: The iodine atom can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted phenethylcarbamates .

Scientific Research Applications

Tert-butyl 4,5-dihydroxy-2-iodophenethylcarbamate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of tert-butyl 4,5-dihydroxy-2-iodophenethylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and iodine atom play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation and not fully elucidated .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

- Target Compound: Features a phenethyl core with 4,5-dihydroxy and 2-iodo substituents, coupled with a tert-butyl carbamate group.

- Analog 1 () : tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate contains a pyrrolidine ring with hydroxymethyl and methoxyphenyl substituents. Its tert-butyl carbamate group is part of a heterocyclic system, contrasting with the aromatic backbone of the target compound .

- Analog 2 (): Patent-derived compounds like tert-butyl 3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl(isopropyl)carbamate feature oxazolidinone and trifluoromethyl groups, highlighting structural diversity in medicinal carbamates .

Physical and Chemical Properties

- Solubility : The iodine in the target compound may reduce aqueous solubility compared to Analog 1’s hydroxyl and methoxy groups .

- Reactivity : The 2-iodo substituent could facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas Analog 2’s trifluoromethyl groups enhance electron-withdrawing properties for electrophilic substitutions .

Research Findings and Gaps

- Structural Insights : The tert-butyl group in all compounds enhances steric protection of the carbamate, improving metabolic stability.

- Synthetic Challenges : Introducing iodine (target) vs. trifluoromethyl (Analog 2) requires distinct methodologies (e.g., electrophilic iodination vs. fluorination).

- Data Limitations: No crystallographic or spectroscopic data for the target compound exist in the provided evidence, contrasting with the detailed structural analysis in for a phosphorane derivative .

Biological Activity

Tert-butyl 4,5-dihydroxy-2-iodophenethylcarbamate, often referred to as M4 , is a compound of significant interest in pharmacological research due to its potential neuroprotective properties and its role in the modulation of amyloid-beta (Aβ) aggregation. This article summarizes the biological activities, mechanisms of action, and relevant case studies associated with M4.

Chemical Structure and Properties

M4 is characterized by its unique structure, which includes a tert-butyl group, a carbamate moiety, and hydroxyl groups that contribute to its biological activity. The compound's molecular formula is C14H18I2N2O3, and it possesses both lipophilic and hydrophilic characteristics, making it suitable for various biological applications.

Inhibition of Amyloidogenesis

M4 exhibits dual inhibition of β-secretase and acetylcholinesterase (AChE), which are critical in the pathogenesis of Alzheimer's disease. By inhibiting these enzymes, M4 prevents the formation of amyloid-beta fibrils from Aβ1-42. In vitro studies demonstrated that M4 significantly increased the viability of astrocytes exposed to Aβ1-42, suggesting a protective effect against neurotoxicity associated with amyloid aggregation .

Reduction of Inflammatory Markers

In cell culture studies, treatment with M4 resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) in astrocytes activated by Aβ1-42. Although not statistically significant, this reduction indicates a potential anti-inflammatory effect that may contribute to its neuroprotective capabilities .

In Vitro Studies

In vitro experiments revealed that M4 maintained 100% cell viability at a concentration of 100 μM. When co-treated with Aβ1-42, cell viability improved from 43.78% to 62.98%, indicating a protective role against Aβ-induced cytotoxicity .

In Vivo Studies

In vivo assessments using scopolamine-induced models showed that while M4 did not significantly outperform galantamine (a known cognitive enhancer), it still exhibited moderate protective effects against oxidative stress as evidenced by reduced malondialdehyde (MDA) levels in brain homogenates .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.